Product packaging for 14c-Tipranavir(Cat. No.:CAS No. 1141509-98-9)

14c-Tipranavir

Número de catálogo: B10815528
Número CAS: 1141509-98-9
Peso molecular: 604.7 g/mol
Clave InChI: SUJUHGSWHZTSEU-MWQIXQBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tipranavir C-14 is under investigation in clinical trial NCT02253797 (Pharmacokinetics of Tipranavir/Ritonavir and Its Metabolites in Healthy Male Subjects).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33F3N2O5S B10815528 14c-Tipranavir CAS No. 1141509-98-9

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1141509-98-9

Fórmula molecular

C31H33F3N2O5S

Peso molecular

604.7 g/mol

Nombre IUPAC

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl](114C)propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i25+2

Clave InChI

SUJUHGSWHZTSEU-MWQIXQBFSA-N

SMILES isomérico

CCC[C@]1(CC(=C(C(=O)O1)[14C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

SMILES canónico

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origen del producto

United States

Significance of Radiolabeled Compounds in Modern Pharmaceutical Research

Radiolabeled compounds are indispensable tools in modern pharmaceutical research, offering unparalleled insights into the molecular processes of drug candidates within a biological system. nih.gov By replacing a stable atom within a molecule with a radioactive isotope, researchers can track the molecule's path, a technique known as radiolabeling. nih.gov This method is crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a potential drug. nih.govacs.org

The most commonly used radioisotopes in these studies are Carbon-14 (B1195169) and Tritium (3H). acs.org These studies, often referred to as ADME studies, are essential in drug discovery and development. nih.gov They provide critical information on how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and how it is ultimately excreted. wikipedia.org This data is vital for assessing the therapeutic efficacy and potential toxicity of a new drug. wikipedia.org

Carbon-14 is a particularly favored isotope for these studies due to its long half-life of approximately 5,730 years, which allows for long-term studies without the need to correct for radioactive decay. nih.govwikipedia.org It also emits low-energy beta particles, making it safer to handle in a laboratory setting compared to other isotopes. wikipedia.org Furthermore, because carbon is a fundamental component of most drug molecules, replacing a carbon atom with its 14C isotope does not alter the compound's chemical or biological properties, ensuring that its behavior in the body is identical to the non-labeled drug. nih.gov

Rationale for 14c Isotopic Labeling of Tipranavir in Scientific Investigations

The decision to use Carbon-14 (B1195169) to label Tipranavir (B1684565) is based on the inherent advantages of this isotope for studying the drug's metabolic profile. Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV infection. researchgate.net Understanding its complex interactions within the body is crucial for its effective use.

The primary rationale for using 14C-Tipranavir is to conduct comprehensive ADME studies. These studies are critical for determining the drug's metabolic pathways. By tracking the radioactivity of this compound, researchers can identify and quantify the parent drug and its metabolites in various biological samples like blood, urine, and feces. fda.govresearchgate.net This allows for a complete picture of the drug's disposition in the body.

Specifically, 14C-labeling enables:

Mass Balance Studies: These studies aim to account for the total administered dose of a drug by measuring the radioactivity excreted in urine and feces over time. This provides a definitive understanding of the routes and extent of excretion.

Metabolite Profiling: By analyzing the radioactive components in biological samples, researchers can identify the chemical structures of metabolites. This is crucial as metabolites can be active, inactive, or even toxic.

Tissue Distribution: While not detailed in the provided context, radiolabeling is also used in preclinical studies to determine the distribution of a drug and its metabolites in various tissues throughout the body.

A pivotal study on the disposition of this compound co-administered with ritonavir (B1064) (a drug that boosts its effectiveness) in healthy male volunteers highlighted the importance of this technique. The study allowed for the precise measurement of the recovery of radioactivity in urine and feces, and the identification of Tipranavir and its metabolites in plasma. fda.govresearchgate.net

Historical Context of Tipranavir Research Utilizing Carbon 14 Isotopes

Strategies for Carbon-14 Isotopic Labeling of Tipranavir

The introduction of a carbon-14 atom into the complex structure of Tipranavir requires a strategic synthetic approach to ensure the label is stable and located in a metabolically relevant position.

Specific Designations of the 14C Label Position within the Tipranavir Structure

The selection of the labeling position for [14C]Tipranavir is a critical consideration, aiming for a site that is integral to the core structure of the molecule and not susceptible to metabolic cleavage. For Tipranavir, the carbon-14 label was incorporated into the coumarin moiety. This position is advantageous as it is predicted to be metabolically stable, ensuring that the radiolabel remains with the parent compound and its primary metabolites throughout their biological journey.

Multi-Step Radiochemical Synthesis Routes for [14C]Tipranavir

The synthesis of [14C]Tipranavir is a multi-step process that begins with a commercially available C-14 labeled starting material. A key intermediate in this synthesis is a [14C]-labeled coumarin derivative.

The synthetic route involves the following key transformations:

Introduction of the radiolabel: The synthesis commences with a C-14 labeled precursor, which is elaborated through several steps to form the core coumarin ring structure bearing the radioactive carbon atom.

Coupling reactions: The labeled coumarin intermediate is then coupled with the sulfonamide portion of the Tipranavir molecule. This crucial step joins the two major fragments of the final compound.

Final modifications and purification: Subsequent chemical modifications and rigorous purification steps are employed to yield the final [14C]Tipranavir product with high radiochemical and chemical purity.

Preparation of 14C-Labeled Tipranavir Metabolites (e.g., Glucuronide, N-Hydroxyl)

To aid in the identification and quantification of metabolic products, 14C-labeled versions of key Tipranavir metabolites have also been synthesized.

[14C]Tipranavir-glucuronide: The glucuronide conjugate, a major metabolite of Tipranavir, is synthesized by reacting [14C]Tipranavir with a protected glucuronic acid derivative, followed by deprotection to yield the final product.

[14C]N-Hydroxyl Tipranavir: While the synthesis of an N-hydroxyl metabolite is of interest for comprehensive metabolic profiling, detailed synthetic procedures for the 14C-labeled version are less commonly reported and often involve specialized enzymatic or chemical oxidation methods.

Radiochemical Purity and Chemical Identity Assessment

Ensuring the quality of [14C]Tipranavir is paramount for its use in ADME studies. This involves a combination of analytical techniques to confirm both its radiochemical purity and its chemical identity.

Analytical Techniques for Radiochemical Purity (e.g., Liquid Chromatography-Radiochromatography, Thin-Layer Chromatography-Radioactivity Imaging Analysis)

The radiochemical purity of [14C]Tipranavir is determined by separating the labeled compound from any radioactive impurities.

Liquid Chromatography-Radiochromatography (LC-RC): This is a primary technique where the sample is analyzed by high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The resulting radiochromatogram provides a quantitative measure of the percentage of radioactivity associated with the parent [14C]Tipranavir peak.

Thin-Layer Chromatography-Radioactivity Imaging Analysis (TLC-RIA): TLC provides a complementary method for assessing radiochemical purity. The sample is spotted on a TLC plate, developed in a suitable solvent system, and the distribution of radioactivity is visualized and quantified using a radioactivity imaging analyzer.

Analytical Technique Purpose Typical Results for [14C]Tipranavir
LC-RC Quantify radiochemical purity >98%
TLC-RIA Confirm radiochemical purity and identify potential impurities Single major radioactive spot corresponding to Tipranavir

Spectroscopic Methods for Chemical Identity Elucidation of Labeled Compounds (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

The chemical identity of the synthesized [14C]Tipranavir must be unequivocally confirmed to ensure it is the correct molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound. For [14C]Tipranavir, the mass spectrum will show a molecular ion peak corresponding to the expected mass, confirming the incorporation of the carbon-14 atom.

Spectroscopic Method Information Obtained Expected Outcome for [14C]Tipranavir
Mass Spectrometry Molecular weight confirmation Molecular ion peak consistent with the chemical formula C31H33F3N2O5S containing one 14C atom.
NMR Spectroscopy Structural confirmation (via non-radioactive analogue) 1H and 13C NMR spectra match those of an authentic Tipranavir standard.

Determination of Specific Activity and Factors Influencing Radiolabel Stability

The utility of a radiolabeled compound such as this compound in clinical and preclinical studies is fundamentally dependent on its radiochemical purity and stability. The specific activity and the stability of the radiolabel are critical parameters that ensure the reliability and accuracy of the data obtained from tracer studies.

Determination of Specific Activity

Specific activity (As) is a measure of the radioactivity per unit mass of a compound, typically expressed in units like becquerels per gram (Bq/g) or curies per millimole (Ci/mmol). nih.govwikipedia.org The determination of specific activity is crucial as it dictates the sensitivity of detection in tracer experiments. revvity.com Molar activity (Am), the radioactivity per mole of a substance, is another key metric. nih.govkcl.ac.uk

The specific activity of a radiolabeled compound is generally determined by measuring the total radioactivity in a known mass of the substance. chegg.com This is often achieved using techniques like liquid scintillation counting to quantify the radioactivity and high-performance liquid chromatography (HPLC) with mass spectrometry to determine the precise mass of the compound. openmedscience.com The theoretical maximum specific activity is achieved when every molecule of the compound contains one atom of the radioisotope. revvity.com

Factors Influencing Radiolabel Stability

The radiochemical stability of a 14C-labeled compound is the ability of the molecule to resist decomposition over time. Instability can lead to the formation of radiolabeled impurities, which can compromise the interpretation of experimental results. Several factors can influence the stability of this compound.

Chemical Structure and Label Position: The inherent chemical stability of the Tipranavir molecule itself and the position of the 14C atom are significant. openmedscience.comalmacgroup.com Labels placed in metabolically stable positions are less likely to be cleaved from the parent molecule during biological processes. openmedscience.com Studies involving the administration of this compound have shown that the vast majority of the radioactivity in plasma and feces is associated with the unchanged parent drug, suggesting that the radiolabel is in a stable position. nih.gov

Radiolysis: This is the decomposition of a compound due to the radiation it emits. moravek.commoravek.com The energy from radioactive decay can cause the breakdown of the labeled molecule and the formation of reactive species. almacgroup.com To minimize radiolysis, radiolabeled compounds are often stored at low temperatures (e.g., -20°C or below) and may be diluted with an unlabeled version of the compound or dissolved in a suitable solvent. almacgroup.comresearchgate.netopenmedscience.com

Storage Conditions: Environmental factors play a critical role in the stability of radiolabeled compounds. openmedscience.comalmacgroup.com Exposure to light, heat, and oxygen can accelerate degradation. openmedscience.comalmacgroup.com Therefore, 14C-labeled compounds are typically stored in the dark, at low temperatures, and often under an inert atmosphere like nitrogen or argon to prevent oxidation. almacgroup.commoravek.com

The stability of this compound in vivo has been demonstrated in human studies where, after oral administration, unchanged Tipranavir accounted for the majority of the circulating radioactivity in plasma and the radioactivity excreted in feces. nih.gov This indicates a high degree of stability of the carbon-14 label within the molecular structure of Tipranavir under physiological conditions.

In Vivo Distribution and Stability of [14C]Tipranavir Radioactivity

Biological MatrixForm of RadioactivityPercentage of Total Radioactivity
PlasmaUnchanged Tipranavir98.4% to 99.7%
FecesUnchanged Tipranavir~79.9%
FecesHydroxyl Metabolite (H-1)~4.9%
UrineGlucuronide Metabolite (H-3)~11% (of urine radioactivity)

This table summarizes data from studies on the metabolism of this compound in humans, indicating the high stability of the parent compound. nih.gov

In Vitro Metabolic Studies of this compound

In vitro models, especially those utilizing human liver fractions, are fundamental in preclinical drug development for assessing metabolic pathways. nih.govresearchgate.net For Tipranavir, these systems have provided significant insights into its enzymatic breakdown.

Human Liver Microsomal (HLM) Systems Investigations of Tipranavir Biotransformation

Human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes, serve as a standard in vitro tool for studying drug metabolism. nih.govnuvisan.com Investigations using HLM have demonstrated that Tipranavir undergoes extensive metabolism. drugbank.com Studies have successfully identified several metabolic products resulting from various biotransformation reactions. In one such study, five distinct Tipranavir metabolites were generated in an HLM system, including three monohydroxylated metabolites, one desaturated metabolite, and one dealkylated metabolite. nih.gov This dealkylation, which involves the cleavage of a carbon-carbon bond, is considered an unusual metabolic pathway. nih.gov

Identification of Cytochrome P450 Enzyme Contributions to Tipranavir Metabolism

The cytochrome P450 superfamily of enzymes is a primary driver of drug metabolism in the liver. jwatch.orgyoutube.com Identifying the specific CYP isoforms responsible for a drug's breakdown is critical for predicting drug interactions.

Consistent findings from in vitro studies with human liver microsomes and cDNA-expressed P450s confirm that CYP3A4 is the principal enzyme responsible for the metabolism of Tipranavir. drugbank.comnih.gov This isoform is a key contributor to the formation of at least four major metabolites. nih.gov The significant role of CYP3A4 in Tipranavir's clearance is a major reason for its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor, to boost its bioavailability. nih.govbohrium.com

NADPH-Dependent Metabolic Pathways Delineation

The metabolic reactions catalyzed by cytochrome P450 enzymes within liver microsomes are dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. nih.govmdpi.com Studies confirm that all the observed metabolic pathways for Tipranavir in human liver microsomes are NADPH-dependent. nih.gov The process involves initiating the reaction by adding NADPH to the incubation mixture containing the microsomes and the drug substrate. nih.gov

In Vitro Recapitulation of Tipranavir Metabolites

An important validation of in vitro metabolic systems is their ability to replicate the metabolites observed in vivo. Studies have shown a good correlation between the metabolites produced in human liver microsomes and those found in in vivo models. nih.gov In one study, five of the eight metabolites identified in mouse models were successfully recapitulated in the HLM system. nih.govbohrium.com These included monohydroxylated, desaturated, and dealkylated forms of the parent drug. nih.gov This demonstrates that HLM systems can effectively model the primary metabolic pathways of Tipranavir. nih.govbohrium.com

Table 1: Contribution of Human CYP450 Isoforms to the Formation of Tipranavir Metabolites

MetaboliteBiotransformationPrimary Contributing CYP Isoform(s)Relative Contribution
Metabolite IIMonohydroxylationCYP3A4Predominant
Metabolite IIIMonohydroxylationCYP2D6, CYP2C19, CYP3A4, CYP2C8CYP2D6 > CYP2C19 > CYP3A4 > CYP2C8
Metabolite IVMonohydroxylationCYP3A4Predominant
Metabolite VDealkylationCYP3A4Predominant
Metabolite VIDesaturationCYP3A4Predominant

This table is based on data from in vitro studies using cDNA-expressed P450s. nih.gov

In Vivo Metabolic Profiling of this compound in Preclinical Models

The use of 14C-labeled Tipranavir (14C-TPV) is instrumental in tracing the drug's fate within a biological system, allowing for a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. In preclinical in vivo models, this isotopic labeling enables researchers to track the parent compound and all its derived metabolites, ensuring a complete mass balance and metabolic profile.

Comprehensive Metabolomic Analysis in Animal Species (e.g., Mouse, Rat)

Metabolomic approaches have been pivotal in systematically investigating the biotransformation of Tipranavir in preclinical species like mice. nih.govnih.gov In these studies, animals are administered the compound, and biological samples such as urine and feces are collected over a period of time. nih.gov Analysis of these samples using advanced analytical techniques like Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS) allows for the detection and comparison of metabolites between control and TPV-treated groups. nih.gov

In mouse models, this type of analysis revealed that Tipranavir and its metabolites are predominantly found in the feces, with negligible amounts detected in the urine. nih.govnih.govbohrium.com Chemometric analysis, including Principal Component Analysis (PCA), effectively distinguishes the metabolic profiles of TPV-treated animals from control groups, highlighting the specific ions that correspond to the parent drug and its biotransformation products. nih.govnih.gov

Identification and Structural Characterization of Novel and Known Tipranavir Metabolites in Biological Matrices

Through metabolomic analysis of feces from mice treated with Tipranavir, a total of eight distinct metabolites were uncovered. nih.govbohrium.com This included two previously known metabolites and six novel ones. nih.govnih.gov The structural characterization of these metabolites was achieved using tandem mass spectrometry (MS/MS), which provides fragmentation patterns that help elucidate the chemical structure. nih.gov

The identified metabolites resulted from various metabolic reactions:

Monohydroxylation: Three metabolites were monohydroxylated, indicating the addition of a single hydroxyl group. nih.gov

Dehydrogenation: Three metabolites were desaturated or dehydrogenated. nih.gov

Dealkylation: One metabolite was formed through an unusual dealkylation involving a carbon-carbon bond cleavage. nih.gov

Dihydroxylation: One metabolite was dihydroxylated, with two hydroxyl groups added to the parent molecule. nih.gov

Previous studies had also reported monohydroxylated metabolites, a dehydrogenated metabolite, and a glucuronide-conjugated metabolite. nih.gov The most prevalent metabolite found in feces was identified as an oxidation product. nih.gov

Table 1: Tipranavir Metabolites Identified in Mouse Feces This is an interactive table. You can sort and filter the data.

Metabolite Type Number Identified Metabolic Reaction
Monohydroxylated 3 Oxidation
Dehydrogenated 3 Oxidation
Dealkylated 1 Carbon-Carbon Bond Cleavage
Dihydroxylated 1 Oxidation

Quantitative Assessment of Metabolite Abundance in Various Tissues (e.g., Serum, Liver)

Quantitative analysis using UPLC-TOFMS has been performed to determine the relative abundance of Tipranavir and its metabolites in key tissues such as the serum and liver in mice. nih.gov This assessment is crucial for understanding the distribution of the drug and the primary sites of its metabolism. In mice treated with Tipranavir alone, the parent drug (TPV) constitutes the majority of the drug-related material in both serum and liver. nih.gov However, a significant portion is converted into various metabolites. nih.gov

When Tipranavir is co-administered with Ritonavir, a potent metabolic inhibitor, the metabolic profile changes dramatically. The relative abundance of the parent TPV increases significantly in both serum and liver, while the percentages of all identified metabolites decrease. nih.gov This demonstrates a clear inhibition of Tipranavir's metabolism. nih.gov

Table 2: Relative Abundance of Tipranavir and its Metabolites in Mouse Tissues This is an interactive table. You can sort and filter the data.

Tissue Treatment Parent TPV (%) Total Metabolites (%)
Serum TPV Only 75% 25%
Liver TPV Only 60% 40%
Serum TPV + Ritonavir >95% <5%
Liver TPV + Ritonavir >90% <10%

Mechanistic Insights into Ritonavir-Mediated Modulation of Tipranavir Metabolic Pathways

Ritonavir (RTV) is frequently co-administered with Tipranavir to "boost" its plasma concentrations and therapeutic efficacy. nih.govnih.gov The mechanism behind this boosting effect is the potent inhibition of cytochrome P450 (CYP) enzymes by Ritonavir. nih.gov In vitro studies using human liver microsomes and recombinant human P450s have elucidated the specific enzymes involved in Tipranavir metabolism. nih.gov

CYP3A4 was identified as the primary enzyme responsible for the formation of four TPV metabolites (II, IV, V, and VI), including the dealkylated product. nih.govnih.gov The formation of another monohydroxylated metabolite (metabolite III) was found to be mediated by multiple P450s, including CYP2D6, CYP2C19, and CYP3A4. nih.govnih.gov

Ritonavir acts as a strong inhibitor of these metabolic pathways. nih.gov In vivo studies confirmed that co-treatment with RTV significantly suppressed all eight identified TPV metabolic pathways. nih.govnih.gov This inhibition of P450-dependent metabolism reduces the clearance of Tipranavir, leading to higher systemic exposure of the parent drug. nih.gov

Investigations into Conjugation Pathways and Glucuronide Metabolites

Conjugation reactions represent a major pathway in Phase II metabolism, where a hydrophilic molecule is added to a drug or its metabolite to facilitate excretion. taylorfrancis.comdrughunter.com Glucuronidation, the most common of these pathways, involves the enzymatic addition of glucuronic acid by UDP-glucuronosyltransferases (UGTs). drughunter.comsigmaaldrich.com This process increases the water solubility of the substrate, allowing it to be more readily eliminated from the body, typically via the kidneys. sigmaaldrich.com

In the context of Tipranavir metabolism, while the primary metabolites found in feces are products of oxidation (Phase I metabolism), evidence of conjugation has been observed. nih.gov Specifically, a Tipranavir glucuronide metabolite has been identified in the urine of preclinical models. nih.gov This finding indicates that after initial oxidative metabolism, a portion of Tipranavir or its metabolites undergoes Phase II conjugation with glucuronic acid, leading to its excretion through the renal pathway. nih.gov Studies involving other drugs have also shown that the Tipranavir/Ritonavir combination can influence glucuronidation pathways, suggesting potential interactions with UGT enzymes. nih.gov

Preclinical Disposition and Pharmacokinetic Research with 14c Tipranavir

Absorption and Systemic Availability Studies in Preclinical Models Utilizing ¹⁴C-Tracing

Preclinical studies employing ¹⁴C-Tipranavir have provided initial insights into its absorption characteristics. In Sprague-Dawley rats, following oral administration of ¹⁴C-Tipranavir in conjunction with ritonavir (B1064), the absorption of ¹⁴C-Tipranavir-related radioactivity was quantified. These studies indicated an absorption range of 53.2% to 59.6% of the administered dose. nih.gov While these findings provide a measure of the compound's uptake in a preclinical setting, the absolute systemic availability, which accounts for both absorption and first-pass metabolism, is not explicitly detailed in the reviewed literature for ¹⁴C-Tipranavir in preclinical models. Human studies also note that Tipranavir (B1684565) absorption is limited, though precise quantification is unavailable. nih.govfda.govhres.cadrugbank.comfda.goveuropa.eu

Tissue Distribution Investigations of Radiolabel

Following absorption, the distribution of a drug to various tissues is a critical aspect of its pharmacokinetic profile. Tipranavir exhibits extensive binding to plasma proteins, with greater than 99.9% of the compound bound to both human serum albumin and α-1-acid glycoprotein. nih.govfda.govhres.cadrugbank.comfda.goveuropa.eueuropa.eu This high protein binding can influence the distribution of the drug into tissues.

Quantitative Whole-Body Autoradiography (QWBA) Methodologies for ¹⁴C-Tipranavir

Quantitative Whole-Body Autoradiography (QWBA) is a high-resolution imaging technique used to visualize and quantify the distribution of radiolabeled compounds within intact tissues and organs of preclinical species. criver.comwuxiapptec.comqps.complos.orgwuxiapptec.com This method typically involves administering a radiolabeled test article, followed by rapid freezing of the animal carcass. Thin sections of the frozen tissues are then prepared and analyzed using digital or phosphor imaging to map the distribution of radioactivity. criver.comwuxiapptec.comqps.com QWBA studies are instrumental in determining where a drug and its metabolites distribute, how long they remain in specific tissues, and are crucial for predicting human radiation dosimetry for subsequent clinical radiolabeled ADME studies. criver.comwuxiapptec.comqps.comwuxiapptec.com While QWBA is a standard methodology for assessing drug distribution, specific published details on its application to ¹⁴C-Tipranavir in preclinical studies were not extensively detailed in the reviewed literature.

Organ-Specific Radiotracer Distribution Analysis (e.g., Liver, Spleen, Eyes, Brain)

Detailed organ-specific distribution data for ¹⁴C-Tipranavir in preclinical models, such as specific concentrations in the liver, spleen, eyes, or brain, were not extensively reported in the reviewed literature. Generally, drug distribution is influenced by factors like blood flow, tissue permeability, and binding affinity. criver.com While Tipranavir is known to be extensively metabolized by the liver, fda.govhres.cadrugbank.comnih.gov specific quantitative data on the distribution of the radiolabel within hepatic tissue in preclinical studies were not detailed. Similarly, information regarding the penetration of ¹⁴C-Tipranavir across the blood-brain barrier or its distribution in other specific organs like the spleen or eyes was not explicitly found.

Radiotracer Distribution in Specific Biological Fluids (e.g., Blood Plasma vs. Red Blood Cells, Milk)

Tipranavir demonstrates very high binding to plasma proteins, exceeding 99.9% . nih.govfda.govhres.cadrugbank.comfda.goveuropa.eueuropa.eu This extensive protein binding suggests that only a very small fraction of the drug is free in the plasma to distribute into tissues. The unbound fraction remained consistent across different study populations. nih.govfda.govhres.cafda.goveuropa.eueuropa.eu However, specific data detailing the distribution of ¹⁴C-Tipranavir between blood plasma and red blood cells, or its presence in biological fluids such as milk, were not found in the reviewed literature.

Excretion Pathways Characterization Using ¹⁴C-Mass Balance Studies

Mass balance studies using radiolabeled compounds are essential for understanding the routes and extent of drug elimination from the body. These studies track the administered radioactivity in excreta (urine, feces, bile) and, in some cases, in tissues or expired air. wuxiapptec.com

¹⁴C-Tipranavir Mass Balance Studies

Human Studies: Administration of ¹⁴C-Tipranavir to human subjects who received Aptivus/ritonavir demonstrated that the majority of the administered radioactivity was recovered in the feces. A median of 82.3% of the radioactive dose was excreted in feces, while only a median of 4.4% was recovered in urine. nih.govfda.govhres.cafda.gov The excretion was predominantly observed between 24 and 96 hours post-dosing, with 56% of the dose eliminated during this period. nih.govfda.govhres.cafda.gov In terms of metabolite profiles in excreta, unchanged Tipranavir constituted the majority of fecal radioactivity (79.9%), with a hydroxyl metabolite being the most abundant fecal metabolite (4.9% of fecal radioactivity). fda.gov In urine, unchanged Tipranavir was present in trace amounts (0.5%), while a glucuronide conjugate was the most abundant urinary metabolite (11.0% of urine radioactivity). fda.gov

Preclinical (Rat) Studies: In Sprague-Dawley rats, mass balance studies with ¹⁴C-Tipranavir co-administered with ritonavir revealed that fecal excretion was the primary route of elimination. On average, 75.0% to 86.7% of the dosed radioactivity was recovered in feces following oral or intravenous administration, respectively. nih.gov Urinary excretion accounted for a smaller proportion, averaging 4.06% to 9.71% of the dose. nih.gov In bile-duct-cannulated rats, approximately 39.8% of the administered dose was recovered in bile, indicating a significant role for biliary excretion. nih.gov After oral administration in rats, unchanged Tipranavir was the major component in plasma (85.7-96.3%), feces (71.8-80.1%), and urine (33.3-62.3%). nih.gov The most abundant metabolite identified in rat feces was an oxidation metabolite (R-2), accounting for 5.9-7.4% of fecal radioactivity. nih.gov No single metabolite was found to be significant in rat urine, comprising less than 1% of the dose. nih.gov

Total Radioactivity Recovery and Distribution in Excreta (e.g., Feces, Urine)

Table 1: Distribution of ¹⁴C-Tipranavir Radioactivity in Excreta

Excreta TypePercentage of Administered Dose
FecesMedian 82.3%
UrineMedian 4.4%
Total RecoveredMedian 87.1%

Temporal Dynamics of Radiolabel Excretion

The excretion of radioactivity following the administration of ¹⁴C-Tipranavir occurred over a defined period. The majority of the radiolabeled dose was eliminated within a specific timeframe, with most radioactivity being excreted between 24 and 96 hours after dosing asm.orgnih.govnih.govwikidoc.orgfda.govfda.gov. Further analysis indicated that approximately 56% of the radioactivity was excreted within this 24 to 96-hour window nih.govwikidoc.orgfda.govfda.gov. This temporal pattern provides insight into the rate at which tipranavir and its metabolites are cleared from the body.

Unchanged Tipranavir Proportions in Excreted Radioactivity

An important aspect of disposition research is determining the extent to which the parent drug is excreted versus its metabolites. In studies with ¹⁴C-Tipranavir, unchanged tipranavir was found to be the predominant form of radioactivity in both feces and urine, particularly when co-administered with ritonavir. In fecal excreta, unchanged tipranavir constituted a mean of 79.9% of the total fecal radioactivity asm.orgnih.govnih.govwikidoc.orgfda.gov. The most abundant metabolite identified in feces was a hydroxyl metabolite (H-1), accounting for approximately 4.9% of the fecal radioactivity asm.orgfda.gov.

In contrast, the proportion of unchanged tipranavir in urine was significantly lower, found only in trace amounts, representing about 0.5% of the urine radioactivity wikidoc.orgfda.govfda.goveuropa.eu. The primary drug-related component in urine was a glucuronide conjugate of tipranavir, identified as metabolite H-3, which accounted for 11.0% of the urine radioactivity nih.govwikidoc.orgfda.govfda.goveuropa.eu. This indicates that while fecal excretion primarily involves the parent drug, urinary excretion is characterized by a glucuronidated metabolite.

Table 2: Proportion of Unchanged Tipranavir and Major Metabolites in Excreta

Excreta TypeUnchanged Tipranavir (% of Excreta Radioactivity)Major Metabolite (% of Excreta Radioactivity)
FecesMean 79.9%Hydroxyl metabolite (H-1): 4.9%
UrineTrace (0.5%)Glucuronide conjugate (H-3): 11.0%

Molecular and Biochemical Mechanism of Action Studies Utilizing 14c Tipranavir Research Insights

Elucidation of HIV-1 Protease Inhibition Mechanisms by Tipranavir (B1684565)

Tipranavir is a non-peptidic HIV-1 protease inhibitor that obstructs the processing of viral Gag and Gag-Pol polyproteins, which is essential for the production of mature, infectious virions. drugbank.comnih.gov Its distinct chemical structure, belonging to the class of 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides, allows it to maintain activity against many HIV-1 strains that have developed resistance to other protease inhibitors. nih.govnih.gov

The efficacy of Tipranavir is rooted in its unique binding characteristics with the HIV-1 protease. Unlike many peptidomimetic inhibitors, Tipranavir's structure allows for significant conformational flexibility, enabling it to adapt to the distorted binding cavities of mutant proteases. drugbank.comnih.gov This adaptability is a key factor in its activity against multi-drug resistant HIV-1 strains. nih.gov

Structurally, Tipranavir establishes a robust hydrogen bond network with regions of the protease that are largely invariant, even in resistant strains. nih.govnih.gov A notable feature of its interaction is the direct engagement with the Ile50 residues in the flap region of the protease. nih.gov The lactone oxygen atom of Tipranavir's dihydropyrone ring interacts directly with the backbone nitrogen atoms of Ile50A and Ile50B. nih.govnih.gov This is a distinctive feature, as other inhibitors typically interact with this residue via a water molecule. nih.govnih.gov This direct interaction contributes to the stability of the protease-inhibitor complex. nih.gov The binding of Tipranavir is also characterized by a unique thermodynamic profile; its high potency is driven by a very large favorable entropy change combined with a small, favorable enthalpy change. nih.govnih.gov

A critical aspect of Tipranavir's mechanism is its formation of an extensive hydrogen bond network within the protease active site. nih.govnih.gov This network involves key residues that are crucial for the enzyme's catalytic function and structural integrity. The two oxygen atoms of the Tipranavir pyran ring form hydrogen bonds with the catalytic Asp25 residues of both protease chains. nih.gov

Furthermore, Tipranavir forms several other hydrogen bonds with the backbone atoms of the protease, including Asp29A, Gly48A, and importantly, Asp30A. nih.gov One of the sulfonamide oxygens is involved in a hydrogen bond with the backbone nitrogen of Asp30A. nih.gov This strong interaction with the amide backbone of Asp30 is thought to be a significant contributor to its activity against resistant viruses. drugbank.com This robust network of hydrogen bonds with conserved regions of the protease is maintained even when mutations are present elsewhere in the enzyme, allowing Tipranavir to retain its inhibitory function. nih.govnih.gov

The primary function of the HIV-1 protease is to cleave the viral Gag and Gag-Pol polyproteins at specific sites. clevelandclinic.orgst-andrews.ac.uk This proteolytic cleavage is an essential step in the viral life cycle, transforming immature, non-infectious virus particles into mature, infectious virions. drugbank.comst-andrews.ac.uknih.gov The Gag polyprotein is processed into structural proteins like the matrix (MA), capsid (CA), and nucleocapsid (NC), while the Gag-Pol polyprotein is cleaved to release the viral enzymes protease (PR), reverse transcriptase (RT), and integrase (IN). researchgate.net

By binding to the active site of the protease, Tipranavir competitively inhibits this cleavage process. drugbank.comnih.govclevelandclinic.org This inhibition prevents the release of the individual functional proteins and enzymes necessary for viral replication. nih.gov As a result, the virions that are produced are structurally immature and non-infectious, effectively halting the spread of the virus. drugbank.comnih.gov Studies have shown that protease inhibitors, including Tipranavir, can block the initial autocatalytic step of the embedded protease in Gag-Pol, further disrupting the maturation process at its earliest stages. nih.govnih.gov

Investigations into HIV-1 Viral Resistance Mechanisms

A significant area of research for any antiretroviral agent is understanding the mechanisms by which HIV-1 develops resistance. For Tipranavir, this involves the accumulation of multiple mutations in the viral protease. wikipedia.orgnih.gov

Laboratory studies have been conducted to select for Tipranavir-resistant HIV-1 strains by passaging the virus in cell culture in the presence of the drug. These in vitro selection experiments demonstrate that the development of resistance to Tipranavir is a slow and complex process. nih.govnih.gov

In one such study, HIV was cultured for nine months with increasing concentrations of Tipranavir. nih.gov The initial mutations to be selected were L33F and I84V in the protease, which together conferred only a minor (less than two-fold) decrease in susceptibility. nih.govresearchgate.net By the end of the experiment, the selected viruses had accumulated ten mutations in the protease and showed an 87-fold decreased susceptibility to Tipranavir. nih.govresearchgate.net These highly resistant viruses also showed reduced replicative capacity compared to the wild-type virus. nih.gov The selected Tipranavir-resistant viruses exhibited cross-resistance to other protease inhibitors, with the notable exception of saquinavir. nih.govresearchgate.net

Genotypic analysis of both in vitro selected strains and viral isolates from patients failing Tipranavir-based therapy has allowed for the mapping of specific mutations in the protease gene that are associated with reduced susceptibility. The development of high-level resistance to Tipranavir requires the sequential accumulation of multiple mutations. nih.gov

A comprehensive list of 21 mutations at 16 different positions in the protease has been identified as being associated with Tipranavir resistance. nih.gov The presence of eight or more of these mutations generally confers resistance to the drug. nih.gov

The table below summarizes key mutations that have been shown to be involved in the development of resistance to Tipranavir.

MutationRegion/FunctionSignificance in Tipranavir Resistance
L10F/VActive SiteContributes to broad PI cross-resistance and is part of the cumulative resistance profile for Tipranavir. nih.govnih.gov
I13VNon-active SiteFrequently observed mutation in Tipranavir resistance development. nih.govnih.gov
V32IActive SiteA major PI resistance mutation that contributes to reduced Tipranavir susceptibility. nih.govbrieflands.com
L33FActive SiteOne of the first mutations to be selected under Tipranavir pressure in vitro. nih.govresearchgate.net
M36INon-active SiteCommonly observed mutation associated with Tipranavir resistance. nih.govnih.gov
M46I/LFlap RegionAffects flap dynamics and contributes to resistance. nih.govukhsa.gov.uk
I54V/A/MFlap RegionMajor PI resistance mutation affecting the binding of multiple inhibitors, including Tipranavir. nih.govnih.gov
A71VNon-active SitePart of the multi-mutation pattern leading to high-level Tipranavir resistance. nih.gov
V82L/TActive SiteThe V82L mutation appears to be relatively unique to Tipranavir selection pressure. nih.govi-base.info
I84VActive SiteA critical mutation that is selected early and contributes significantly to resistance. nih.govresearchgate.net

The accumulation of these mutations alters the three-dimensional structure of the protease active site, thereby reducing the binding affinity of Tipranavir and diminishing its inhibitory effect. nih.gov

Mechanistic Assessment of Tipranavir Interactions with Other Antiviral Agents

The co-administration of Tipranavir with other antiviral agents can lead to complex drug-drug interactions, primarily due to its effects on drug-metabolizing enzymes and transporters. drugs.comnih.gov Tipranavir is a substrate and inducer of the cytochrome P450 (CYP) 3A4 enzyme and is also an inducer of the P-glycoprotein (P-gp) transporter. drugs.comnih.gov It is co-administered with low-dose Ritonavir (B1064), a potent CYP3A4 inhibitor, to boost its plasma concentrations. drugbank.comnih.gov Understanding these interactions is critical for optimizing antiretroviral therapy. The use of 14C-Tipranavir in drug interaction studies would be invaluable for precisely tracking its metabolic fate when co-administered with other drugs.

Synergistic Effects with HIV Fusion Inhibitors

The interaction between Tipranavir and the HIV fusion inhibitor Enfuvirtide has been a subject of clinical investigation. Studies have explored the pharmacokinetic and pharmacodynamic consequences of their co-administration.

One study involving 55 patients found that those receiving Enfuvirtide in addition to Tipranavir/Ritonavir had markedly higher trough concentrations of both Tipranavir and Ritonavir. nih.govnatap.org This was associated with a predicted higher elimination half-life and volume of distribution for Tipranavir. nih.govnatap.org Another sub-analysis from the RESIST studies also reported higher plasma Tipranavir concentrations when co-administered with Enfuvirtide. nih.gov However, a separate smaller study reported conflicting results, with non-significantly lower Tipranavir troughs in patients taking Enfuvirtide. i-base.info

The exact mechanism for this potential interaction is not fully understood, as Tipranavir and Enfuvirtide have different metabolic pathways. natap.org The observed increase in Tipranavir exposure could potentially enhance its antiviral efficacy, representing a beneficial drug interaction. natap.org Importantly, the increased Tipranavir concentrations in the RESIST sub-analysis were not associated with an increased risk of hepatotoxicity. nih.gov

StudyNumber of PatientsEffect on Tipranavir Trough Concentration (Ctrough)Effect on Ritonavir Trough Concentration (Ctrough)
Gonzalez de Requena et al. (2006)55 (27 with Enfuvirtide)Significantly higher with Enfuvirtide. nih.govnatap.orgSignificantly higher with Enfuvirtide. i-base.info
Raffi et al. (2007) - RESIST sub-analysisNot specifiedHigher with Enfuvirtide. nih.govNot specified.
Curran et al. (as reported by Mascolini, 2006)15 (11 with Enfuvirtide)Non-significantly lower with Enfuvirtide. i-base.infoModerately lower with Enfuvirtide. i-base.info

Absence of Antagonism with Specific Antivirals for Viral Hepatitis

The management of co-infection with HIV and viral hepatitis (Hepatitis B Virus - HBV, or Hepatitis C Virus - HCV) is complex due to the potential for overlapping toxicities and drug-drug interactions. nih.gov Tipranavir has been associated with hepatotoxicity, and extra caution is warranted in patients with chronic HBV or HCV co-infection. drugs.comnih.gov

There is no evidence to suggest a direct antagonistic antiviral effect between Tipranavir and drugs used to treat viral hepatitis. The primary concern is related to pharmacokinetic interactions and the potential for additive or synergistic hepatotoxicity. nih.gov Tipranavir, when boosted with Ritonavir, can inhibit CYP3A4, which is a metabolic pathway for some direct-acting antivirals (DAAs) used for HCV. researchgate.net Conversely, some HCV protease inhibitors can also inhibit CYP3A4, potentially altering Tipranavir concentrations.

For instance, co-administration of Tipranavir/Ritonavir with the HCV protease inhibitor Simeprevir may lead to increased or decreased Simeprevir levels. nih.gov Similarly, due to Tipranavir's role as a P-gp inducer, it is recommended to avoid its use with Sofosbuvir, a cornerstone of many HCV regimens and a P-gp substrate, as this could lead to lower Sofosbuvir concentrations and reduced efficacy. nih.gov

With regard to HBV, treatment often involves nucleos(t)ide reverse transcriptase inhibitors (NRTIs), some of which are also active against HIV. mdpi.com The interactions between Tipranavir and HBV NRTIs are primarily managed by careful monitoring of liver function, as immune reconstitution following effective antiretroviral therapy can lead to flares of hepatitis B. nih.gov There is no indication of a direct antagonistic mechanism between Tipranavir and HBV polymerase inhibitors. nih.gov

Analytical Methodologies and Tracer Applications for 14c Tipranavir Research

Development and Validation of Bioanalytical Assays for Tipranavir (B1684565) and its Metabolites in Diverse Biological Matrices

The accurate and precise quantification of Tipranavir and its metabolites in various biological matrices is fundamental for understanding its pharmacokinetic profile, metabolism, and drug interactions. Bioanalytical assay development and validation are critical steps in this process, ensuring the reliability of data generated from preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the sensitive and selective determination of Tipranavir and its metabolites in biological samples. Furthermore, the use of ¹⁴C-labeled Tipranavir is essential for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, often employing radiometric detection in conjunction with chromatographic methods.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity, specificity, and throughput, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and feces. The typical workflow involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and detection by tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for compensating for variations in sample preparation, matrix effects, and ionization efficiency, thereby enhancing the accuracy and precision of the assay.

Radiometric Detection: For studies involving ¹⁴C-labeled Tipranavir, radiometric detection, such as liquid scintillation counting (LSC) or online radioactivity detection coupled with LC, plays a vital role. This method allows for the detection and quantification of all ¹⁴C-containing species, including the parent drug and its metabolites, irrespective of their ionization properties or mass spectral characteristics. Radiometric detection is indispensable for mass balance studies and for tracing the drug and its metabolites through various biological compartments and excretion pathways.

Assay Validation Parameters

The validation of bioanalytical assays for Tipranavir and its metabolites adheres to strict regulatory guidelines (e.g., FDA, EMA) to ensure data integrity. Key validation parameters include:

Selectivity and Specificity: The assay must be able to differentiate Tipranavir and its metabolites from endogenous compounds and other co-administered drugs present in the biological matrix. This is typically demonstrated by analyzing blank biological samples and spiked samples at the lower limit of quantification (LLOQ) scilit.comnih.govresearchgate.neteijppr.commdpi.com.

Sensitivity (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For Tipranavir in plasma, LLOQs have been reported as low as 0.090 µg/ml using HPLC-UV nih.gov and 2 ng/ml using LC-MS/MS nih.gov.

Linearity and Calibration Range: The assay must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are generated using standards at various concentrations. Reported linear ranges for Tipranavir and its metabolites vary depending on the method and matrix, for example, 2-80 mg/l in plasma nih.gov or 5–4000 ng/mL for Tipranavir metabolites in rat plasma mdpi.com.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among individual measurements. These are typically assessed at different concentration levels (e.g., LLOQ, low, medium, and high quality control samples).

Accuracy: Reported mean accuracy for Tipranavir in plasma was -9.1% nih.gov. Other studies reported accuracy within ±15% of the nominal concentration, or ±20% at the LLOQ nih.govresearchgate.net.

Precision: Intra-day precision for Tipranavir in plasma has been reported with coefficients of variation (CV) ranging from 0.94% to 2.55% nih.gov, and inter-day precision from 3.07% to 4.24% nih.gov. Another study reported interday precision between 4.8% and 7.2% nih.gov.

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the biological matrix. Mean recovery for Tipranavir has been reported as 70.8% nih.gov and between 88.67% and 112.18% for other analytes in plasma mdpi.com.

Matrix Effects: The potential for co-eluting endogenous compounds or other sample components to suppress or enhance the ionization of the analyte in LC-MS/MS analysis. Evaluation of matrix effects is critical to ensure assay robustness eijppr.commdpi.commdpi.com.

Analysis in Diverse Biological Matrices

While plasma is the most commonly analyzed matrix for pharmacokinetic studies of Tipranavir, assays are also developed for other biological fluids and tissues to understand drug distribution and excretion.

Plasma: LC-MS/MS methods are routinely validated for Tipranavir and its metabolites in human plasma, providing essential data for pharmacokinetic profiling scilit.comnih.govnih.govnih.govnih.govfda.gov.

Urine and Feces: For ¹⁴C-Tipranavir studies, urine and feces are crucial matrices for assessing excretion pathways. Radiometric detection coupled with chromatography is employed to identify and quantify the parent drug and its metabolites in these samples amegroups.orgnih.gov.

Data Table: Key Bioanalytical Validation Parameters for Tipranavir

ParameterValue/RangeMatrixMethodReference
LLOQ0.090 µg/mlPlasmaHPLC-UV nih.gov
LLOQ2 ng/mlPlasmaLC-MS/MS nih.gov
Linear Range2-80 mg/lPlasmaHPLC-UV nih.gov
Linear Range2-1,000 ng/mlPlasmaLC-MS/MS nih.gov
Accuracy (Mean)-9.1%PlasmaHPLC-UV nih.gov
Precision (Intra-day CV)0.94% - 2.55%PlasmaHPLC-UV nih.gov
Precision (Inter-day CV)3.07% - 4.24%PlasmaHPLC-UV nih.gov
Recovery (Mean)70.8%PlasmaHPLC-UV nih.gov
Freeze-Thaw Stability Bias7.4% (at low QC)PlasmaLC-MS/MS researchgate.net

Compound List

Tipranavir (TPV)

Ritonavir (B1064) (RTV)

Efavirenz (EFV)

Tipranavir-d4 β-D-Glucuronide

Tipranavir β-D-Glucuronide

5-Trifluoromethyluracil (FTY)

5-Carboxy-2′-deoxyuridine (5CDU)

Quinoxaline (Internal Standard)

Prazepam (Internal Standard)

Paracetamol (Internal Standard)

Future Directions and Emerging Research Avenues for 14c Tipranavir

Development of Novel Radiolabeling Strategies for Enhanced Research Utility

The conventional synthesis of 14C-labeled compounds often involves a multi-step process, which can be time-consuming and generate significant radioactive waste. nih.govopenmedscience.com Emerging late-stage carbon-14 (B1195169) labeling techniques offer a more efficient and streamlined approach to the synthesis of 14C-Tipranavir. openmedscience.comnih.gov These methods allow for the introduction of the 14C isotope at a later stage in the synthetic sequence, which can expedite the production of the radiolabeled drug candidate. openmedscience.com

Key advancements in late-stage labeling include:

Carbon Isotope Exchange (CIE): This technique allows for the direct replacement of a stable carbon atom with a 14C atom in the Tipranavir (B1684565) molecule, significantly reducing the synthetic effort. acs.org

Use of Novel 14C Precursors: Research into new 14C-containing building blocks, such as [14C]CO2 and [14C]CO, is expanding the toolkit for radiochemists, enabling more versatile and efficient labeling of complex molecules like Tipranavir. nih.govacs.org

These advancements not only accelerate the drug development timeline but also facilitate the synthesis of this compound with high molar activity, which is crucial for sensitive ADME studies. nih.gov

Integration of this compound Data into Systems Pharmacology and Quantitative Systems Toxicology Models

Applications of this compound data in QST models include:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Data on the absorption, distribution, metabolism, and excretion of this compound can be used to build robust PBPK models that predict its concentration in various tissues, including the liver. simulations-plus.com

Mechanistic DILI Prediction: By combining PBPK models with in vitro data on Tipranavir's effects on hepatocytes, QST models can simulate the potential for liver injury. nih.gov This can help in identifying patient subpopulations that may be more susceptible to Tipranavir-related hepatotoxicity. nih.gov

The integration of this compound data into these models can enhance their predictive power and provide valuable insights for clinical trial design and patient safety.

Exploration of this compound in Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Insights

Advanced in vitro models, such as organ-on-a-chip (OOC) systems, are revolutionizing preclinical drug development by providing more physiologically relevant platforms for studying drug metabolism and toxicity. nih.govnih.govcn-bio.com The use of this compound in these models can offer unprecedented insights into its disposition and effects at the cellular and tissue level. researchgate.net

Potential applications of this compound in advanced models:

Organ-on-a-Chip Systems: Liver-on-a-chip models can be used to study the metabolism of this compound by human hepatocytes in a dynamic, microfluidic environment, providing a more accurate prediction of its metabolic fate in humans. cn-bio.commdpi.com

3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, offer a more in vivo-like environment for studying the effects of this compound on cellular function and viability. rdcthera.com

These advanced models, when combined with the precise tracking capabilities of this compound, can provide critical data to bridge the gap between preclinical findings and clinical outcomes.

Potential Applications in Environmental Fate and Biodegradation Studies (by analogy with other 14C-compounds)

Hypothetical applications of this compound in environmental studies:

Tracking in Environmental Systems: this compound could be used to trace its movement and persistence in soil and water systems.

Biodegradation Pathway Elucidation: By monitoring the formation of radiolabeled metabolites, the biodegradation pathways of Tipranavir by microorganisms in the environment could be identified. researchgate.net

Such studies would be crucial for a comprehensive environmental risk assessment of Tipranavir.

Bridging Preclinical this compound Research Findings to Mechanistic Understanding in Specialized Biological Systems

Data from preclinical ADME studies using this compound are fundamental for understanding its behavior in the body. researchgate.netnih.gov Translating these findings to a deeper mechanistic understanding in specialized biological systems is a key future direction.

Key areas for translational research:

Drug Transporter Interactions: this compound can be utilized in in vitro systems expressing specific drug transporters to elucidate its role as a substrate or inhibitor of these proteins, which can influence its disposition and potential for drug-drug interactions. researchgate.netnih.gov

Metabolite Profiling in Target Tissues: The use of this compound allows for the comprehensive identification and quantification of its metabolites in target tissues, providing insights into the role of local metabolism in its efficacy and potential for toxicity. nih.govpharmaron.com

By systematically integrating preclinical this compound data with investigations into specific biological mechanisms, a more complete picture of its pharmacological and toxicological profile can be achieved, ultimately leading to safer and more effective therapeutic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.